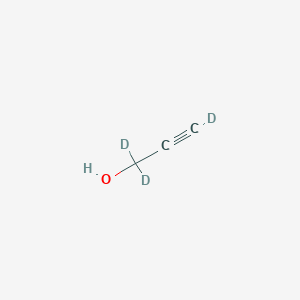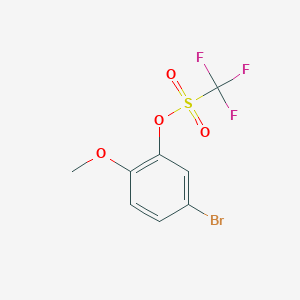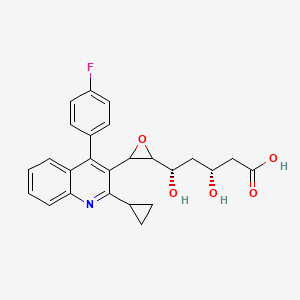
1,1,3-Trideuterioprop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trideuterioprop-2-yn-1-ol is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of prop-2-yn-1-ol, where three hydrogen atoms are replaced by deuterium. Deuterated compounds are often used in scientific research due to their unique properties, such as altered reaction kinetics and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3-Trideuterioprop-2-yn-1-ol can be synthesized through various methods. One common approach involves the deuteration of propargyl alcohol. This process typically uses deuterium gas (D2) in the presence of a catalyst to replace the hydrogen atoms with deuterium. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process is optimized to achieve high yields and purity of the deuterated compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3-Trideuterioprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trideuterioprop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its unique isotopic properties.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Wirkmechanismus
The mechanism of action of 1,1,3-Trideuterioprop-2-yn-1-ol involves its interaction with molecular targets through its hydroxyl and alkyne functional groups. The deuterium atoms can influence the reaction kinetics and stability of the compound, making it useful in studying reaction mechanisms and pathways. The compound can participate in various chemical reactions, including cycloaddition and substitution, depending on the conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Prop-2-yn-1-ol: The non-deuterated version of the compound.
1,1,3-Trideuterioprop-2-yn-1-amine: A similar deuterated compound with an amine group instead of a hydroxyl group.
1,1,3-Trideuterioprop-2-yn-1-thiol: A thiol analog of the compound.
Uniqueness: 1,1,3-Trideuterioprop-2-yn-1-ol is unique due to its deuterium content, which imparts distinct isotopic properties. These properties make it valuable in scientific research for studying reaction mechanisms, metabolic pathways, and improving the stability and pharmacokinetics of pharmaceuticals.
Eigenschaften
Molekularformel |
C3H4O |
|---|---|
Molekulargewicht |
59.08 g/mol |
IUPAC-Name |
1,1,3-trideuterioprop-2-yn-1-ol |
InChI |
InChI=1S/C3H4O/c1-2-3-4/h1,4H,3H2/i1D,3D2 |
InChI-Schlüssel |
TVDSBUOJIPERQY-QAOQSSEZSA-N |
Isomerische SMILES |
[2H]C#CC([2H])([2H])O |
Kanonische SMILES |
C#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)

![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)
![[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene](/img/structure/B15293474.png)



![N-[9-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15293488.png)

